Cas no 158983-53-0 (Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]-)
158983-53-0 structure
Product Name:Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]-
Numero CAS:158983-53-0
MF:C26H52NO6P
MW:505.667949676514
CID:109074
PubChem ID:10864091
Update Time:2025-04-18
Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]-
- C-8 Ceramide-1-phosphate
- C8 CERAMIDE-1-PHOSPHATE
- D-ERYTHRO-SPHINGOSINE-1-PHOSPHATE,N-OCTANOYL
- N-OCTANOYLSPHINGOSINE-1-PHOSPHATE
- VSSNYUXSRXINIP-WRBRXSDHSA-N
- D-ERYTHRO-SPHINGOSINE-1-PHOSPHATE, N-OCTANOYL-
- [(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate
- N-octanoylsphing-4-enine 1-phosphate
- D-erythro-Ceramide C8 1-phosphate, >=93% (TLC), solid
- SR-01000946567
- SCHEMBL14090319
- C8 CerP
- LMSP02050012
- N-(octanoyl)-sphing-4-enine-1-phosphate
- SR-01000946567-1
- D-erythro-Ceramide C8 1-phosphate
- HMS3649E17
- CerP(d18:1/8:0)
- N-octanoylsphingosine 1-phosphate
- (2s,3r,4e)-3-Hydroxy-2-(Octanoylamino)octadec-4-En-1-Yl Dihydrogen Phosphate
- 158983-53-0
- Q27158762
- Octanamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-
- CHEBI:85881
- (2S,3r,4e)-3-hydroxy-2-(octanoylamino)-4-octadecen-1-yl dihydrogen phosphate
- DB-222818
-
- Inchi: 1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)/b21-19+/t24-,25+/m0/s1
- Chiave InChI: VSSNYUXSRXINIP-WRBRXSDHSA-N
- Sorrisi: P(=O)(O)(O)OC[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(CCCCCCC)=O
Proprietà calcolate
- Massa esatta: 365.19700
- Massa monoisotopica: 505.35322538g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 34
- Conta legami ruotabili: 25
- Complessità: 551
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 7.4
- Superficie polare topologica: 116Ų
Proprietà sperimentali
- PSA: 125.90000
- LogP: 3.04910
Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]- Informazioni sulla sicurezza
- Classe di pericolo:3
Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70454-1mg |
C8 Ceramide-1-phosphate (d18:1/8:0) |
158983-53-0 | 98% | 1mg |
¥1058.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70454-5mg |
C8 Ceramide-1-phosphate (d18:1/8:0) |
158983-53-0 | 98% | 5mg |
¥3824.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70454-10mg |
C8 Ceramide-1-phosphate (d18:1/8:0) |
158983-53-0 | 98% | 10mg |
¥6123.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70454-25mg |
C8 Ceramide-1-phosphate (d18:1/8:0) |
158983-53-0 | 98% | 25mg |
¥11059.00 | 2022-04-26 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-223851-1 mg |
C-8 Ceramide-1-phosphate, |
158983-53-0 | >90% | 1mg |
¥1,128.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-223851A-5 mg |
C-8 Ceramide-1-phosphate, |
158983-53-0 | >90% | 5mg |
¥4,227.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-223851-1mg |
C-8 Ceramide-1-phosphate, |
158983-53-0 | >90% | 1mg |
¥1128.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-223851A-5mg |
C-8 Ceramide-1-phosphate, |
158983-53-0 | >90% | 5mg |
¥4227.00 | 2023-09-05 | |
| 1PlusChem | 1P001RIZ-1mg |
Octanamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]- |
158983-53-0 | ≥90% | 1mg |
$81.00 | 2025-02-19 | |
| 1PlusChem | 1P001RIZ-5mg |
Octanamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]- |
158983-53-0 | ≥90% | 5mg |
$303.00 | 2025-02-19 |
Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]- Letteratura correlata
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
158983-53-0 (Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]-) Prodotti correlati
- 151729-55-4(C2 Ceramide-1-phosphate)
- 108392-10-5(2-[[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enoxy]-oxido-phosphoryl]oxyethyl-trimethyl-azanium)
- 6254-89-3(N-PALMITOYL-D-SPHINGOMYELIN)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti